![molecular formula C9H6N4O B14265458 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- CAS No. 132474-73-8](/img/structure/B14265458.png)
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction yields intermediates that are further hydrazinated with hydrazine monohydrate to produce the desired compound . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazino-indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to DNA binding and interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- involves its interaction with molecular targets such as DNA and iron ions. The compound can bind to DNA, causing conformational changes that inhibit replication and transcription. Additionally, its iron-chelating properties disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-1,2,4-Triazino[5,6-b]indole: Known for its anticancer and antimicrobial activities.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Exhibits strong DNA binding and potential therapeutic applications.
tert-Butyl-substituted 1,2,4-Triazino[5,6-b]indole: Shows enhanced biological activity due to increased lipophilicity.
Uniqueness
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- stands out due to its unique combination of triazine and indole rings, which provides a versatile scaffold for the development of various biologically active compounds. Its ability to chelate iron and interact with DNA makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
132474-73-8 |
|---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3,5-dihydrotriazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-7(11-13-12-9)5-3-1-2-4-6(5)10-8/h1-4,10H,(H,11,12,14) |
InChI Key |
RWUGYYZBDAGWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


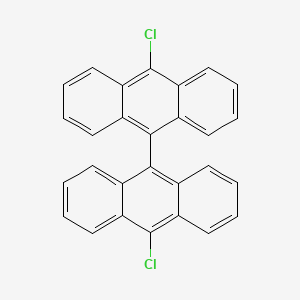
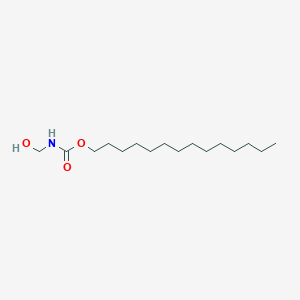

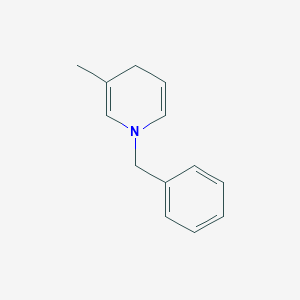
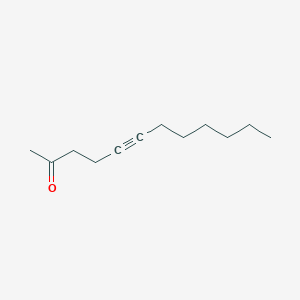
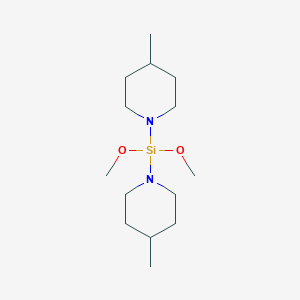
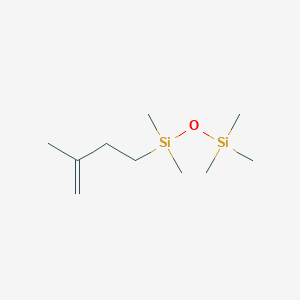
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


